molecular formula C12H11F2NO2 B12069320 tert-Butyl 4-cyano-2,6-difluorobenzoate

tert-Butyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B12069320
M. Wt: 239.22 g/mol
InChI Key: KQZBLSAHEGYVES-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-2,6-difluorobenzoate is an organic compound with the molecular formula C12H11F2NO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a cyano group, and two fluorine atoms on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-2,6-difluorobenzoate typically involves the esterification of 4-cyano-2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually conducted under reflux conditions.

    Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates where the cyano group is replaced by the nucleophile.

    Hydrolysis: The major products are 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The major product is 4-amino-2,6-difluorobenzoate.

Scientific Research Applications

tert-Butyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-2,6-difluorobenzoate
  • tert-Butyl 4-amino-2,6-difluorobenzoate
  • tert-Butyl 4-methoxy-2,6-difluorobenzoate

Uniqueness

tert-Butyl 4-cyano-2,6-difluorobenzoate is unique due to the presence of both the cyano and difluoro groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H11F2NO2

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 4-cyano-2,6-difluorobenzoate

InChI

InChI=1S/C12H11F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,1-3H3

InChI Key

KQZBLSAHEGYVES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

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